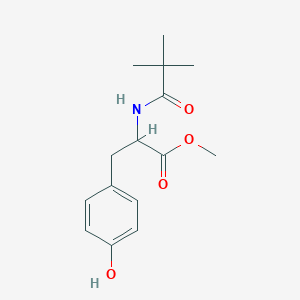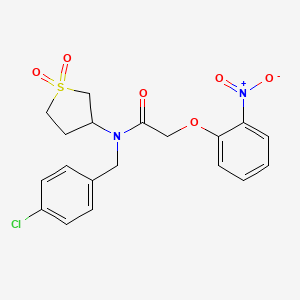
methyl N-(2,2-dimethylpropanoyl)tyrosinate
説明
Methyl N-(2,2-dimethylpropanoyl)tyrosinate, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of tyrosine, an amino acid commonly found in proteins.
科学的研究の応用
Methyl N-(2,2-dimethylpropanoyl)tyrosinate has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, methyl N-(2,2-dimethylpropanoyl)tyrosinate has been shown to enhance the growth and feed intake of animals such as pigs, chickens, and fish. In aquaculture, methyl N-(2,2-dimethylpropanoyl)tyrosinate has been used as a feed additive to improve the growth and survival rates of fish and shrimp. In medicine, methyl N-(2,2-dimethylpropanoyl)tyrosinate has been investigated for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of methyl N-(2,2-dimethylpropanoyl)tyrosinate is not fully understood, but it is believed to act as a pheromone or a signaling molecule in animals. methyl N-(2,2-dimethylpropanoyl)tyrosinate has been shown to stimulate the olfactory receptors in the nasal cavity of animals, which triggers a response in the hypothalamus, leading to an increase in feed intake and growth. methyl N-(2,2-dimethylpropanoyl)tyrosinate has also been shown to affect the expression of genes related to growth and metabolism in animals.
Biochemical and Physiological Effects:
methyl N-(2,2-dimethylpropanoyl)tyrosinate has been shown to have various biochemical and physiological effects on animals. In pigs, methyl N-(2,2-dimethylpropanoyl)tyrosinate has been shown to increase the secretion of growth hormone, leading to an increase in feed intake and growth. In fish, methyl N-(2,2-dimethylpropanoyl)tyrosinate has been shown to improve the digestion and absorption of nutrients, leading to an increase in growth and survival rates. In humans, methyl N-(2,2-dimethylpropanoyl)tyrosinate has been investigated for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
Methyl N-(2,2-dimethylpropanoyl)tyrosinate has several advantages for lab experiments. It is easy to synthesize, and its effects on animals can be easily measured. methyl N-(2,2-dimethylpropanoyl)tyrosinate is also relatively safe and non-toxic to animals at low doses. However, methyl N-(2,2-dimethylpropanoyl)tyrosinate has some limitations for lab experiments. Its effects on animals may vary depending on the species and the dose used. methyl N-(2,2-dimethylpropanoyl)tyrosinate may also have some side effects on animals at high doses, such as decreased feed intake and growth.
将来の方向性
Methyl N-(2,2-dimethylpropanoyl)tyrosinate has a wide range of potential applications in various fields, and there are several future directions for research. In agriculture, further studies are needed to determine the optimal dose and duration of methyl N-(2,2-dimethylpropanoyl)tyrosinate supplementation in different animal species. In aquaculture, more research is needed to investigate the effects of methyl N-(2,2-dimethylpropanoyl)tyrosinate on the gut microbiome of fish and shrimp. In medicine, further studies are needed to determine the potential therapeutic effects of methyl N-(2,2-dimethylpropanoyl)tyrosinate on various diseases and to develop methyl N-(2,2-dimethylpropanoyl)tyrosinate-based drugs.
Conclusion:
methyl N-(2,2-dimethylpropanoyl)tyrosinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl N-(2,2-dimethylpropanoyl)tyrosinate can be synthesized through a simple and efficient method and has been extensively studied for its potential applications in agriculture, aquaculture, and medicine. methyl N-(2,2-dimethylpropanoyl)tyrosinate has various biochemical and physiological effects on animals, and its effects on animals may vary depending on the species and the dose used. methyl N-(2,2-dimethylpropanoyl)tyrosinate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on methyl N-(2,2-dimethylpropanoyl)tyrosinate, and further studies are needed to fully understand its potential applications.
特性
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFAQOJESVSXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4078126.png)


![6-amino-3-(2,5-dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078144.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4078162.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078178.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4078185.png)

![4-{4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4078212.png)
![3-[(3-chlorophenyl)amino]-3-(4-methoxyphenyl)-1-phenyl-1-propanone](/img/structure/B4078218.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078223.png)
![methyl 4-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4078229.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078236.png)